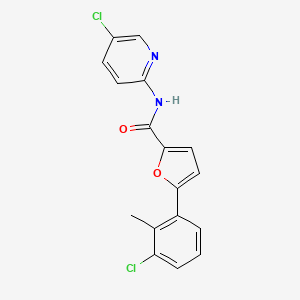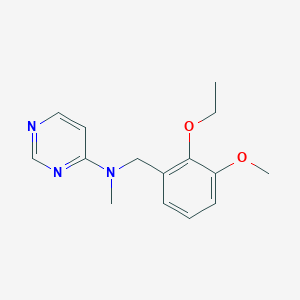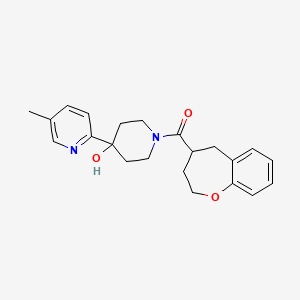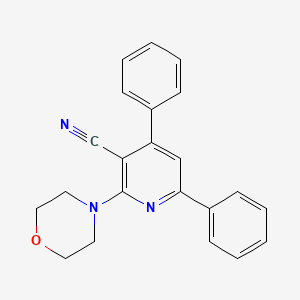![molecular formula C14H12N2S2 B5680473 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. It belongs to the class of thieno[2,3-d]pyrimidines and is known for its biological activity against various diseases. The compound has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. It has also been reported to exhibit antibacterial, antifungal, and antiviral activity by disrupting the membrane integrity of microorganisms. In addition, it has been found to possess anti-inflammatory and analgesic activity by inhibiting the production of inflammatory mediators.
実験室実験の利点と制限
One of the major advantages of 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine is its broad-spectrum biological activity against various diseases. It has been shown to possess potent anticancer, antifungal, antibacterial, and antiviral activity, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which makes it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for the research on 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine. One of the directions is to investigate the structure-activity relationship of the compound to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its efficacy and toxicity. In addition, the compound can be further evaluated for its potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, this compound is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. It has been synthesized by several methods and has been extensively studied for its biological activity against various diseases. The compound possesses potent anticancer, antifungal, antibacterial, and antiviral activity, making it a promising candidate for the development of new drugs. However, its low solubility in water and limited understanding of its mechanism of action are some of the limitations that need to be addressed. Further research in this area can lead to the development of more potent and effective drugs for the treatment of various diseases.
合成法
The synthesis of 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine has been reported by several methods. One of the most commonly used methods involves the reaction of 2-phenylthiophene-3-carboxaldehyde with ethylthiourea in the presence of acetic acid and sodium acetate. The reaction yields the desired compound in good yield and purity. Other methods include the reaction of 2-phenylthiophene-3-carboxaldehyde with thiosemicarbazide or 4-aminothiophenol in the presence of a suitable catalyst.
科学的研究の応用
4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine has been extensively studied for its biological activity against various diseases. It has been found to possess potent anticancer activity against several cancer cell lines, including breast, lung, prostate, and colon cancer. The compound has also been shown to possess antifungal, antibacterial, and antiviral activity. In addition, it has been reported to exhibit anti-inflammatory and analgesic activity.
特性
IUPAC Name |
4-ethylsulfanyl-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-2-17-13-12-11(10-6-4-3-5-7-10)8-18-14(12)16-9-15-13/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNNSFUISKPHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)



![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)
![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)
![2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680474.png)